2-(3-Bromo-but-3-enyl)-[1,3]dioxolane
Description
2-(3-Bromo-but-3-enyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a five-membered 1,3-dioxolane ring substituted with a 3-bromo-but-3-enyl group. This structure combines the reactivity of a brominated alkene with the stability of the dioxolane acetal. The compound is hypothesized to serve as a versatile intermediate in organic synthesis, leveraging the electrophilic bromine atom and the double bond for cross-coupling or polymerization reactions. For instance, 1,3-dioxolane derivatives are commonly synthesized via acid-catalyzed acetal formation from aldehydes and diols , suggesting a plausible route for the target compound using 3-bromo-but-3-enal and ethylene glycol.
Properties
CAS No. |
333961-98-1 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
2-(3-bromobut-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H11BrO2/c1-6(8)2-3-7-9-4-5-10-7/h7H,1-5H2 |
InChI Key |
COJQNROBPRUOQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1OCCO1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane typically involves the reaction of 3-bromo-1-butene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-but-3-enyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.
Major Products Formed
Substitution: Products like azido-dioxolane or thiocyanato-dioxolane.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated dioxolane derivatives.
Scientific Research Applications
2-(3-Bromo-but-3-enyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Insights :
- Bromine’s position (aliphatic vs. aromatic) dictates reactivity. For example, aryl bromides undergo electrophilic substitution, while aliphatic bromides favor nucleophilic substitution .
- The but-3-enyl group introduces unsaturation, enabling addition reactions or copolymerization, unlike saturated analogs .
Physicochemical Properties
Notes:
- Bromine increases molecular weight and polarizability, enhancing solubility in organic solvents.
- Poly(1,3-dioxolane) depolymerizes in acidic conditions, yielding monomers with >95% efficiency .
Research Findings
- Depolymerization : Poly(1,3-dioxolane) is chemically recyclable using strong acids, highlighting the dioxolane ring’s stability-pH dependency .
- Metabolic Pathways : Doxophylline’s dioxolane ring opens via oxidation, producing hydroxylated metabolites .
- Electrolyte Applications : 1,3-Dioxolane (DX) is used in lithium battery electrolytes, suggesting halogenated derivatives could modify conductivity .
Biological Activity
The compound 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane is a member of the dioxolane family, which has garnered interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article explores the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of bromoalkenes with dioxolanes under specific catalytic conditions. The general synthetic pathway can be summarized as follows:
- Starting Materials : Bromoalkenes and a suitable dioxolane.
- Catalysis : Use of acid or Lewis acid catalysts to facilitate the reaction.
- Reaction Conditions : Typically performed under reflux or at elevated temperatures to promote the formation of the dioxolane ring.
Antibacterial Activity
Recent studies have demonstrated that compounds within the dioxolane class exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, indicating their potential as antibacterial agents.
Table 1: Antibacterial Activity of Dioxolanes
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | Not effective | |
| Pseudomonas aeruginosa | 625 - 1250 | |
| Enterococcus faecalis | 625 |
Note: Values are indicative and may vary based on experimental conditions.
Antifungal Activity
In addition to antibacterial properties, several studies have indicated antifungal activities against common pathogens such as Candida albicans. The following table summarizes these findings:
Table 2: Antifungal Activity of Dioxolanes
| Compound | Fungi Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 500 |
| Aspergillus niger | Not effective |
The biological activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with fungal membrane integrity. The presence of the bromine atom enhances its reactivity and potential interaction with microbial targets.
Case Studies
A notable case study examined the efficacy of various dioxolane derivatives in treating infections caused by resistant strains of bacteria. The study highlighted that compounds similar to this compound showed promise in overcoming resistance mechanisms typically seen in clinical isolates.
Case Study Summary
- Study Focus : Efficacy against multi-drug resistant Staphylococcus aureus.
- Findings : Significant reduction in bacterial load was observed in vitro with MIC values supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
